molecular formula C9H10F3N3O B1395075 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine CAS No. 1215530-49-6

4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine

Numéro de catalogue: B1395075
Numéro CAS: 1215530-49-6
Poids moléculaire: 233.19 g/mol
Clé InChI: VIPHEDLEIVEIQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine is an organic compound that features a morpholine ring attached to a pyridazine ring substituted with a trifluoromethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.

    Attachment of the Morpholine Ring: The morpholine ring is attached via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyridazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring.

Applications De Recherche Scientifique

Medicinal Chemistry

4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine has been investigated for its potential therapeutic properties. Its applications include:

  • Anticancer Activity : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. Mechanistic studies have shown that it induces apoptosis and cell cycle arrest, primarily through mitochondrial pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

Organic Synthesis

As a building block in organic synthesis, this compound is utilized to create more complex molecules. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of derivatives, which can be beneficial in drug design.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

  • Anticancer Studies : A notable study demonstrated that this compound effectively inhibited the growth of breast and lung cancer cell lines. The study reported that the compound induced apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent.
  • Antimicrobial Studies : Another research effort focused on the antimicrobial properties of this compound, showing effectiveness against various bacterial strains. This suggests potential applications in developing new treatments for infectious diseases.

Mécanisme D'action

The mechanism of action of 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a valuable scaffold in drug design. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

    4-[6-(Trifluoromethyl)-2-pyridinyl]morpholine: Similar structure but with a pyridine ring instead of pyridazine.

    6-Substituted-3(2H)-pyridazinones: These compounds share the pyridazine core but differ in the substituents attached to the ring.

Uniqueness

4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine is unique due to the presence of both the trifluoromethyl group and the morpholine ring, which confer distinct chemical and biological properties

Activité Biologique

4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring a trifluoromethyl group and a morpholine moiety, contributes to its potential as a therapeutic agent. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H10F3N3O. The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, particularly those involved in cancer pathways.
  • Receptor Modulation : It may act on specific receptors, affecting cellular signaling pathways that regulate growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines. For example, it has shown significant cytotoxicity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells.
  • Antimicrobial Properties : Preliminary investigations suggest that it possesses antibacterial and antifungal activities, making it a candidate for further development in infectious disease treatment.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.

Research Findings

A summary of key findings from recent studies is presented in the following table:

Study ReferenceBiological ActivityModelConcentrationObserved Effect
CytotoxicityHeLa cellsIC50 = 15 µMSignificant growth inhibition
AntibacterialE. coli50 µg/mLInhibition of bacterial growth
Anti-inflammatoryRat model10 µMReduced cytokine levels

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Case Study 1 : In vitro studies using HeLa cells showed that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
  • Case Study 2 : A study on E. coli demonstrated that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine, and what yields are typically achieved?

  • Methodology : The synthesis typically involves nucleophilic substitution reactions between morpholine and a chloropyridazine derivative. For example, reacting 6-(trifluoromethyl)pyridazine-3-chloride with morpholine under controlled temperatures (60–80°C) in a polar aprotic solvent like DMF or THF. Triethylamine is often added to scavenge HCl. Yields range from 60% to 70%, depending on reaction time and purity of intermediates .
  • Optimization : Longer reaction times (48–72 hours) and inert atmospheres (N₂/Ar) can improve yield. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. How is the compound characterized post-synthesis to confirm its structure and purity?

  • Analytical Techniques :

  • LCMS : Confirms molecular weight (e.g., m/z 232 [M+H]+) .
  • HPLC : Retention time analysis (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) ensures purity (>90%) .
  • NMR : ¹H/¹³C NMR verifies substituent positions (e.g., morpholine ring protons at δ 3.6–3.8 ppm, pyridazine aromatic protons at δ 8.2–8.5 ppm) .
    • Purity Standards : Commercial samples often exceed 90% purity, validated by elemental analysis .

Q. What initial biological screening assays are recommended for this compound?

  • Target Identification : Kinase inhibition assays (e.g., PI3K, mTOR) due to structural similarity to morpholine-containing kinase inhibitors .
  • Cellular Assays : Cytotoxicity profiling in cancer cell lines (e.g., IC₅₀ determination via MTT assays) .

Advanced Research Questions

Q. What strategies can optimize reaction conditions to improve yield and scalability?

  • Solvent Systems : Switching from THF to DMF increases solubility of intermediates, reducing side reactions .
  • Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) or microwave-assisted synthesis can accelerate coupling steps .
  • Workup : Column chromatography with silica gel (ethyl acetate/hexane gradients) improves purity .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetics and target binding?

  • Lipophilicity : The CF₃ group enhances logP by ~0.5 units, improving membrane permeability .
  • Target Interactions : Electron-withdrawing effects stabilize hydrogen bonds with kinase ATP-binding pockets (e.g., PI3Kδ isoform selectivity) .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life in vivo .

Q. What structural modifications enhance solubility without compromising activity?

  • Derivatization :

  • Introduce polar groups (e.g., sulfonamide, -SO₂NH₂) at the pyridazine C-4 position .
  • Replace morpholine with piperazine to modulate basicity and solubility .
    • Prodrug Approaches : Ethoxycarbonyl or phosphate esters improve aqueous solubility for in vivo studies .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix Effects : Plasma proteins can interfere with LCMS detection. Mitigate via protein precipitation (acetonitrile) or solid-phase extraction .
  • Sensitivity : Lower limits of quantification (LLOQ) <10 ng/mL require high-resolution mass spectrometry (HRMS) or isotopic labeling .

Q. Contradictions and Limitations

  • Synthetic Yields : reports 60–70% yields, while similar protocols in achieve only 50–60%, likely due to differences in chloride intermediate purity.
  • Biological Targets : While highlights kinase inhibition, suggests sulfonamide derivatives may target bacterial enzymes, indicating context-dependent activity.

Propriétés

IUPAC Name

4-[6-(trifluoromethyl)pyridazin-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O/c10-9(11,12)7-1-2-8(14-13-7)15-3-5-16-6-4-15/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPHEDLEIVEIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine
Reactant of Route 4
Reactant of Route 4
4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine
Reactant of Route 5
Reactant of Route 5
4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine
Reactant of Route 6
Reactant of Route 6
4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.